3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide
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Overview
Description
3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyrazine moiety, and the final coupling to form the carboxamide. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrrolidine ring can be achieved through cyclization of appropriate precursors under basic conditions.
Nucleophilic Substitution:
Amidation: The final step involves the coupling of the pyrazine derivative with a cyclohexylamine derivative to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazine ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyrazine or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazine or pyrrolidine rings.
Scientific Research Applications
3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is of interest for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyrazine derivatives, such as:
3-((3-cyanopyrazin-2-yl)oxy)-N-cyclohexylpyrrolidine-1-carboxamide analogs: These compounds have similar structures but with different substituents on the pyrazine or pyrrolidine rings.
Pyrrolopyrazine derivatives: These compounds share the pyrrolidine and pyrazine rings but may have different functional groups or additional rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of modification, making it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
3-(3-cyanopyrazin-2-yl)oxy-N-cyclohexylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c17-10-14-15(19-8-7-18-14)23-13-6-9-21(11-13)16(22)20-12-4-2-1-3-5-12/h7-8,12-13H,1-6,9,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWMWLKAVCYQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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